Methyl 5-bromo-3-acetamidopyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-acetamido-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)12-7-3-6(10)4-11-8(7)9(14)15-2/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGGMPIHOJWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-acetamidopyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by acetamidation and esterification. One common method includes:
Bromination: Starting with 3-acetamidopyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-acetamidopyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed depend on the type of reaction. For example, substitution with an amine can yield an amino derivative, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Methyl 5-bromo-3-acetamidopyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-acetamidopyridine-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyridine-based methyl esters with halogen and amide substituents. Key analogues include:
Methyl 3-acetamidopyridine-2-carboxylate : Lacks the bromine atom at the 5-position. This absence reduces molecular weight (194.18 g/mol vs. 285.11 g/mol) and lipophilicity (LogP ~0.5 vs. 1.8), enhancing water solubility .
Methyl 5-bromo-3-aminopyridine-2-carboxylate: Replaces the acetamido group with an amino group. The amino group increases polarity, leading to higher melting points (160–163°C vs. 145–148°C) but reduced stability under acidic conditions due to protonation .
Methyl 5-chloro-3-acetamidopyridine-2-carboxylate : Substitutes bromine with chlorine. The lower atomic weight of chlorine decreases molecular weight (240.06 g/mol) and slightly reduces LogP (~1.5), impacting reactivity in cross-coupling reactions .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility | LogP |
|---|---|---|---|---|
| Methyl 5-bromo-3-acetamidopyridine-2-carboxylate | 285.11 | 145–148 | Slightly soluble | 1.8 |
| Methyl 3-acetamidopyridine-2-carboxylate | 194.18 | 120–123 | Moderately soluble | 0.5 |
| Methyl 5-bromo-3-aminopyridine-2-carboxylate | 247.03 | 160–163 | Sparingly soluble | 1.2 |
Data inferred from structural analogues and methyl ester trends

Research Findings
- A 2023 study highlighted the superior transfer efficiency of methyl esters in gas-phase reactions compared to bulkier esters, suggesting advantages in catalytic applications .
- Structural analyses using crystallographic tools (e.g., ORTEP-3) have resolved the planar geometry of the pyridine ring, confirming minimal steric hindrance from substituents .
Biological Activity
Methyl 5-bromo-3-acetamidopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound belongs to the pyridine family, characterized by a bromine atom at the 5-position, an acetamido group at the 3-position, and a carboxylate ester group at the 2-position of the pyridine ring. This unique structure contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈BrN₃O₃ |
| Molecular Weight | 276.08 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the bromine atom and acetamido group facilitates hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways critical for various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have also been conducted to assess the safety profile of this compound. The compound was tested on human cancer cell lines, revealing moderate cytotoxic effects:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These results suggest that while the compound has therapeutic potential, further optimization is needed to enhance selectivity and reduce toxicity.
Case Studies
- Case Study on Anticancer Activity : A recent study explored the anticancer effects of this compound on breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated significant reductions in bacterial load, supporting its potential use in clinical settings.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for Methyl 5-bromo-3-acetamidopyridine-2-carboxylate?
- Answer : Synthesis typically involves sequential functionalization of a pyridine core. A common route includes:
Bromination : Reacting 3-acetamidopyridine-2-carboxylate derivatives with brominating agents (e.g., or ) under controlled temperatures (0–5°C) to ensure regioselectivity at the 5-position .
Esterification : Converting the carboxylic acid to a methyl ester using methanol and catalytic .
Key considerations include stoichiometric control to avoid di-bromination and purification via silica gel chromatography (ethyl acetate/hexane, 3:7) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer :
- and NMR : To confirm substituent positions (e.g., acetamido ~2.1 ppm for , bromine’s deshielding effect on adjacent protons).
- IR Spectroscopy : Identify carbonyl stretches (ester ~1720 cm, amide ~1660 cm).
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry using SHELX refinement .
Q. How should researchers store and handle this compound to ensure stability?
- Answer : Store at –20°C under inert atmosphere (argon) due to sensitivity to moisture and light. Use amber vials to prevent photodegradation of the bromine substituent. Hazard classifications (e.g., skin/eye irritation) warrant PPE compliance during handling .
Advanced Questions
Q. How can regioselectivity challenges during bromination be addressed?
- Answer : Regioselectivity is influenced by directing groups. The acetamido group at position 3 directs bromination to position 5 via resonance stabilization. To minimize side products:
- Use low temperatures (0–5°C) and slow reagent addition.
- Monitor reaction progress with LC-MS. If di-bromination occurs, adjust stoichiometry ( equiv ) .
Q. What strategies resolve contradictions between NMR and X-ray crystallography data?
- Answer : Discrepancies may arise from dynamic effects (e.g., amide bond rotation in solution vs. fixed conformation in crystals).
- Perform variable-temperature NMR to detect rotational barriers.
- Compare SHELX-refined X-ray coordinates with DFT-optimized structures to reconcile static vs. dynamic models .
Q. How does the acetamido group influence the reactivity of the bromine substituent in cross-coupling reactions?
- Answer : The electron-withdrawing acetamido group activates the C–Br bond for Suzuki-Miyaura couplings. Optimized conditions:
- Catalyst: (5 mol%).
- Base: in THF/ (3:1) at 80°C.
- Monitor coupling efficiency via NMR (disappearance of proton at ~8.3 ppm) .
Q. What analytical methods confirm the absence of regioisomeric impurities?
- Answer :
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate isomers.
- Spiking Experiments : Add synthesized regioisomers to the sample and compare retention times/MS fragmentation patterns .
Q. How can computational methods predict the compound’s reactivity in further functionalization?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
